N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the 3-fluoro-4-methylphenyl intermediate:
Synthesis of the 2-phenylmorpholine intermediate: This involves the formation of a morpholine ring with a phenyl substituent.
Coupling of intermediates: The final step involves coupling the two intermediates through a diamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluoro and methyl groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N’-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide: shares similarities with other compounds containing fluoro, methyl, and morpholine groups.
3-fluoro-4-methoxyphenylacetic acid: Another compound with a fluoro and methoxy group on a benzene ring.
Uniqueness
- The unique combination of fluoro, methyl, and morpholine groups in N’-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-16-8-9-18(14-19(16)23)25-22(28)21(27)24-10-5-11-26-12-13-29-20(15-26)17-6-3-2-4-7-17/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVQABUXPXGPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.